2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound belongs to a class of quinoline derivatives featuring a benzenesulfonyl group at position 3, an ethyl substituent at position 6 of the quinoline core, and an N-phenylacetamide side chain. The 4-oxo-1,4-dihydroquinoline scaffold is structurally analogous to bioactive molecules targeting enzymes such as kinases or topoisomerases, while the benzenesulfonyl moiety may enhance binding affinity through sulfonyl-group interactions with protein targets . The compound’s molecular formula is inferred as C₂₅H₂₃N₂O₄S (based on its 4-chloro derivative in ), with a molecular weight of approximately 459.53 g/mol.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-2-18-13-14-22-21(15-18)25(29)23(32(30,31)20-11-7-4-8-12-20)16-27(22)17-24(28)26-19-9-5-3-6-10-19/h3-16H,2,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIEIHGTOFDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is part of a broader family of quinoline-acetamide derivatives. Key structural variations among analogs include substitutions on the phenylacetamide group and modifications to the quinoline core. Below is a comparative analysis of three closely related compounds:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- N-Phenyl Group (Target Compound) : The unsubstituted phenyl group balances lipophilicity and hydrogen-bonding capacity, making it suitable for crossing cell membranes while retaining target engagement.
- 4-Chloro Substituent : The electron-withdrawing chlorine atom (as in ’s derivative) may enhance metabolic stability by reducing oxidative degradation . This modification increases molecular weight by ~34.5 g/mol compared to the target compound.
- 2-Methoxy Substituent : The methoxy group () introduces polarity, improving aqueous solubility. However, steric hindrance from the ortho-methoxy position could reduce binding efficiency in certain targets .
Core Modifications in Related Quinoline Derivatives
- 4-Oxo-1,4-dihydroquinoline Scaffold: This core is shared across analogs and is critical for mimicking purine or pyrimidine structures in enzyme active sites. The ethyl group at position 6 (common in all three compounds) likely enhances lipophilicity, promoting membrane permeability.
- Benzenesulfonyl Group : Present in all analogs, this group may interact with hydrophobic pockets or catalytic residues in target proteins. Its electron-deficient nature could facilitate π-stacking interactions.
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